molecular formula C17H17FN2OS2 B2412990 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1787902-73-1

2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2412990
CAS No.: 1787902-73-1
M. Wt: 348.45
InChI Key: BQIYVGGMEDCJBH-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound built on the thieno[3,2-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry for developing novel kinase inhibitors . Thienopyrimidines are recognized as bioisosteres of quinazoline-based molecules, which have yielded several approved therapeutic agents . This specific derivative is offered for research applications, particularly in early-stage drug discovery. The compound's primary research value lies in its potential as a key intermediate or target molecule for investigating new anti-proliferative agents. The thieno[3,2-d]pyrimidine core is a privileged structure in oncology research, with closely related analogs demonstrating potent inhibitory activity against the epidermal growth factor receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC) and other malignancies . For instance, certain thieno[3,2-d]pyrimidine derivatives have been designed as selective inhibitors of EGFR with double mutations (L858R/T790M), which are responsible for resistance to earlier generations of tyrosine kinase inhibitors . Furthermore, structurally similar compounds have shown promising anti-proliferative effects in vitro against various human breast cancer cell lines, including both ER-positive MCF-7 and highly aggressive triple-negative MDA-MB-231 cells, suggesting broad utility in cancer biology studies . The mechanism of action for this class of compounds often involves cell cycle arrest, with studies indicating arrest at the G1 phase in MCF-7 lines and at the G2 phase in MDA-MB-231 lines . Researchers can utilize this product as a building block for further synthetic exploration or as a reference compound in biological screening assays to study apoptosis, cell cycle progression, and specific kinase signaling pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIYVGGMEDCJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Urea

A representative procedure involves refluxing ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv) and urea (1.2 equiv) in glacial acetic acid at 120°C for 6 hours. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Key Data:

Parameter Value
Yield 78–82%
Reaction Time 6 hours
Temperature 120°C
Solvent Glacial acetic acid

Introduction of the 4-Fluorobenzylthio Group

The thioether moiety is installed through nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring. Prior activation of the position with a leaving group (e.g., chlorine) is required.

Chlorination with Phosphorus Oxychloride

The pyrimidin-4(3H)-one core (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-dimethylaniline (0.1 equiv) at 80°C for 3 hours to yield the 4-chloro intermediate.

Reaction Conditions:
$$
\text{Thienopyrimidinone} + \text{POCl}_3 \xrightarrow{\text{80°C, 3h}} \text{4-Chlorothieno[3,2-d]pyrimidine} + \text{HCl}
$$

Thiolation with 4-Fluorobenzylthiol

The chlorinated intermediate (1.0 equiv) reacts with 4-fluorobenzylthiol (1.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl.

Optimization Table:

Parameter Optimal Value Effect on Yield
Solvent DMF Maximizes solubility
Temperature 60°C Balances kinetics
Equiv. of Thiol 1.5 Prevents overalkylation

N-Alkylation with Isobutyl Groups

The 3-position nitrogen is alkylated using isobutyl bromide under basic conditions. A two-phase system (toluene/water) improves selectivity.

Alkylation Protocol

  • Dissolve the thienopyrimidine derivative (1.0 equiv) in toluene.
  • Add isobutyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
  • Reflux at 110°C for 8 hours with vigorous stirring.

Yield Data:

Base Solvent Yield (%)
K₂CO₃ Toluene 85
NaOH DMF 72
Cs₂CO₃ Acetonitrile 68

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent CA2893318A1 describes continuous flow methods for analogous thienopyrimidines, achieving 92% yield by minimizing residence time (2 minutes) and using microchannel reactors.

Comparison of Batch vs. Flow:

Metric Batch Process Flow Process
Yield 85% 92%
Reaction Time 8 hours 2 minutes
Purity 95% 99%

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 7.45–7.32 (m, 2H, Ar-H), 7.12–7.01 (m, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 3.82 (d, 2H, J = 6.8 Hz, NCH₂), 2.16 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, J = 6.8 Hz, CH₃).

HRMS (ESI):
Calculated for C₁₈H₁₈FN₃OS₂: 383.0892 [M+H]⁺
Observed: 383.0891 [M+H]⁺

Purity Analysis

HPLC (C18 column, 70:30 MeOH/H₂O): 99.2% purity at 254 nm.

Challenges and Mitigation Strategies

Side Reactions

  • Overalkylation: Controlled by using 1.2 equivalents of isobutyl bromide.
  • Oxidation of Thioether: Avoided by conducting reactions under nitrogen.

Solvent Selection

DMF enhances thiolate nucleophilicity but requires thorough removal via aqueous workup to prevent dimethylamine byproducts.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of key enzymes in Mycobacterium tuberculosis. It targets the cytochrome bd oxidase, disrupting the bacterial respiratory chain and leading to cell death . The compound’s fluorobenzylthio group enhances its binding affinity to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer high potency and selectivity towards Mycobacterium tuberculosis. Its fluorobenzylthio group is particularly effective in enhancing its binding affinity to the target enzyme .

Biological Activity

2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, known for its potential biological activities, particularly against Mycobacterium tuberculosis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The primary target of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . The compound functions by inhibiting Cytochrome bd oxidase (Cyt-bd) , an enzyme essential for the bacterium's energy metabolism. This inhibition disrupts the electron transport chain, leading to decreased ATP production and ultimately impairing bacterial growth and survival.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntimicrobialSignificant activity against Mycobacterium tuberculosis.
AnticancerPotential anticancer properties have been observed in preliminary studies.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways of pathogens.

Antimicrobial Activity

In studies focused on antimicrobial properties, 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one demonstrated notable effectiveness against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Anticancer Properties

Research has also investigated the anticancer potential of this compound. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Study on Antitubercular Activity : A recent study evaluated the efficacy of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one against drug-resistant strains of Mycobacterium tuberculosis. Results showed that the compound significantly reduced bacterial load in vitro and in animal models, indicating its potential as a new antitubercular agent .
  • Evaluation of Anticancer Effects : Another investigation focused on the compound's effects on human breast cancer cell lines (T47D). The study reported an IC50 value of 27.3 μM, suggesting that the compound effectively inhibits cell proliferation through mechanisms such as apoptosis and cell cycle disruption .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer:
The synthesis typically involves two key steps:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4(3H)-one scaffold via cyclization. For example, chlorination of the parent compound with POCl₃ followed by substitution with a thiol group (e.g., 4-fluorobenzylthiol) under basic conditions .

Functionalization : Introduce the 3-isobutyl group via alkylation. Methyl iodide or other alkyl halides can be used in the presence of a base (e.g., K₂CO₃) to achieve N-alkylation .
Characterization : Confirm structure via ¹H/¹³C NMR, LC-MS, and melting point analysis .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm, thioether protons at δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160 ppm and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 0.0001 Da) .
  • Melting Point : Consistency with literature values (e.g., 259–261°C for analogous compounds) .

Advanced: How can Pd-catalyzed cross-coupling reactions optimize substituent introduction?

Methodological Answer:
Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) enable regioselective functionalization. Key parameters:

Parameter Example Conditions Yield Reference
CatalystPd(PPh₃)₄, Pd(OAc)₂19–85%
LigandXPhos, P(t-Bu)₃
SolventDMF, THF, or toluene
Temperature60–100°C
Optimization Tips :
  • Use excess alkyne/boronic acid (1.2–1.5 eq) to drive reactions .
  • Purify via flash chromatography (e.g., DCM:MeOH gradients) .

Advanced: How to resolve low yields in substitution reactions (e.g., <20%)?

Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Strategies:

  • Catalyst Screening : Test Pd₂(dba)₃ or Buchwald-Hartwig catalysts for C–N couplings .
  • Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .
  • Temperature Control : Increase reaction time at lower temps (e.g., 60°C for 24 hrs) to reduce decomposition .
  • Byproduct Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry .

Basic: What analytical techniques assess purity and identity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₈FN₃OS₂) .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns .
  • Elemental Analysis : Validates C, H, N, S content within 0.4% of theoretical values .

Advanced: How to address contradictory spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected ¹H NMR shifts) may arise from tautomerism or impurities.

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .
  • Control Experiments : Re-synthesize the compound under inert conditions to exclude oxidation artifacts .

Advanced: How to design biological assays for enzyme inhibition studies?

Methodological Answer:
For enzyme targets like 17β-HSD2 (as in related thienopyrimidinones):

In Vitro Assays : Use recombinant enzyme and NAD⁺ cofactor; measure IC₅₀ via spectrophotometry .

Cell-Based Models : Employ hormone-dependent cell lines (e.g., T47D breast cancer cells) to assess inhibition of estradiol production .

Controls : Include known inhibitors (e.g., STX217) and validate with siRNA knockdown .

Basic: What are common byproducts in thieno[3,2-d]pyrimidinone synthesis?

Methodological Answer:

  • Incomplete Alkylation : Unreacted starting material (e.g., 3-unsubstituted derivatives) detected via LC-MS .
  • Over-Oxidation : Sulfoxide byproducts from thioether groups; mitigate with inert atmospheres .
  • Dimerization : Head-to-tail dimers form under high temps; monitor via HRMS .

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